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Delphinidin 3-galactoside cation - 197250-28-5

Delphinidin 3-galactoside cation

Catalog Number: EVT-505572
CAS Number: 197250-28-5
Molecular Formula: C21H21O12+
Molecular Weight: 465.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Delphinidin 3-galactoside cation is a natural product found in Alcea rosea with data available.
Biosynthesis and Metabolic Pathways of Delphinidin 3-Galactoside Cation

Enzymatic Regulation in Anthocyanin Biosynthesis

The biosynthesis of delphinidin aglycone—the precursor of delphinidin 3-galactoside—requires flavonoid 3',5'-hydroxylase (F3'5'H), which catalyzes the three-hydroxylation of the anthocyanidin B-ring. This enzyme competes with flavonoid 3'-hydroxylase (F3'H) for naringenin substrates, directing metabolic flux toward tri-hydroxylated delphinidin rather than di-hydroxylated cyanidin derivatives [9]. In Senecio cruentus cultivars, blue flower coloration correlates with F3'5'H dominance, yielding delphinidin as the primary aglycone [9]. Subsequent steps involve dihydroflavonol 4-reductase (DFR) reducing leucodelphinidin to delphinidin, followed by stabilization via glycosylation. Mutations in ScF3'5'H or DFR genes disrupt delphinidin production, as observed in white/yellow phenotypes where hydroxylation or reduction steps are compromised [9].

Table 1: Key Enzymes in Delphinidin 3-Galactoside Biosynthesis

EnzymeGene SymbolFunctionLocalization
Flavonoid 3',5'-hydroxylaseF3'5'HB-ring tri-hydroxylation of dihydrokaempferolEndoplasmic reticulum
Dihydroflavonol 4-reductaseDFRReduction of leucodelphinidin to delphinidinCytosol
Anthocyanidin synthaseANSOxidation of leucoanthocyanidinsVacuole
UDP-galactose: flavonoid 3-O-galactosyltransferaseUFGTGalactoside conjugation at C-3 positionCytosol

Role of Glycosyltransferases in Galactoside Conjugation

Glycosylation is essential for anthocyanin stability and solubility. UDP-galactose-dependent glycosyltransferases (UGTs) catalyze the conjugation of galactose to delphinidin’s C-3 position, forming the delphinidin 3-galactoside cation. This reaction uses uridine diphosphate-galactose (UDP-galactose) as the sugar donor and occurs in the cytosol before vacuolar sequestration [1] [5]. The UFGT gene family exhibits stringent regioselectivity; in purple pea pods (Pisum sativum cv. ZiYu), UFGT upregulation correlates with a 4.8-fold accumulation of delphinidin-3-O-galactoside compared to green/yellow varieties [5]. Enzyme kinetics studies reveal that galactoside-specific UGTs have a conserved PSPG box (Plant Secondary Product Glycosyltransferase motif) that recognizes UDP-galactose and positions it for nucleophilic attack by delphinidin’s C-3 hydroxyl group [1]. Glycosylation also shifts the flavylium cation’s equilibrium toward the colored form, enhancing photostability at physiological pH [8].

Table 2: Glycosyltransferases Involved in Delphinidin Galactosylation

Plant SpeciesEnzymeSpecificityCatalytic Efficiency (Km, μM)
Pisum sativumPsUFGT3Delphinidin-3-O-galactoside12.7 ± 1.4
Vaccinium spp.VmGT5Anthocyanidin-3-galactoside8.9 ± 0.8
Capsicum annuumCaUFGTDelphinidin glycosides15.2 ± 2.1

Transcriptional Control of Delphinidin Derivative Synthesis

The spatial and temporal accumulation of delphinidin 3-galactoside is governed by transcription factor (TF) complexes. MYB-bHLH-WD40 (MBW) ternary complexes activate structural genes (F3'5'H, DFR, UFGT) by binding to their promoters [1] [10]. In purple peppers (Capsicum annuum), blue light induces CaMYC2-like (bHLH) and CaERF113 (AP2/ERF), which co-express with CaUFGT, leading to delphinidin glycoside accumulation [3]. Similarly, PsMYB75 in pea pods activates PAL and UFGT expression exclusively in pigmented tissues, explaining tissue-specific delphinidin 3-galactoside deposition [5]. Disruptions in TF networks abolish synthesis: white Senecio cultivars harbor mutated ScbHLH17 alleles that fail to activate F3'5'H [9]. Light quality further modulates TF activity; cryptochrome-mediated blue light signaling upregulates HY5, which enhances MYB transcription in eggplant and petunia [3].

Metabolic Flux Analysis in Plant Systems

Quantitative flux studies using ¹³C-tracing reveal competitive substrate channeling in delphinidin branches. In Senecio cruentus, >78% of naringenin flux is directed toward delphinidin via F3'5'H in blue cultivars, whereas pink phenotypes shunt 62% toward pelargonidin due to F3'H dominance [9]. Flux balance analysis in pea pods demonstrates that purple cultivars (ZiYu) exhibit 3.5-fold higher flux into delphinidin 3-galactoside than yellow pods, achieved through coordinated upregulation of PAL, 4CL, and UFGT [5]. Computational modeling further predicts that UFGT overexpression optimally enhances delphinidin 3-galactoside yield without intermediate accumulation [7]. Environmental perturbations alter flux dynamics: UV-B irradiation in blueberries increases carbon allocation toward anthocyanin branches by 40%, augmenting delphinidin galactoside production [1] [8].

Table 3: Metabolic Flux Distribution in Anthocyanin Pathways

Plant SystemTreatmentFlux to Delphinidin Derivatives (%)Key Regulated Enzymes
Senecio cruentus (Blue)Natural78.2 ± 3.1F3'5'H, DFR, UFGT
Pisum sativum (Purple)Developmental stage64.7 ± 2.8PAL, UFGT
Vaccinium angustifoliumUV-B exposure43.5 ± 1.9 (vs. 29.1 in control)CHS, F3'5'H, ANS

Properties

CAS Number

197250-28-5

Product Name

Delphinidin 3-galactoside cation

IUPAC Name

(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C21H21O12+

Molecular Weight

465.4 g/mol

InChI

InChI=1S/C21H20O12/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27)/p+1/t15-,17+,18+,19-,21-/m1/s1

InChI Key

XENHPQQLDPAYIJ-YXRUOGEQSA-O

SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O

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